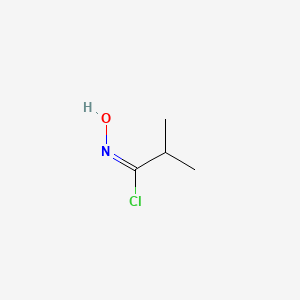
N-hydroxyisobutyrimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-hydroxyisobutyrimidoyl chloride is a chemical compound with the molecular formula C4H8ClNO and a molecular weight of 121.57 g/mol . It is known for its strong irritant properties and is typically found as a white crystalline solid . This compound is soluble in organic solvents such as ammonia and ethanol but is insoluble in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-hydroxyisobutyrimidoyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of isobutyronitrile with hydroxylamine hydrochloride in the presence of a base, followed by chlorination . The reaction conditions typically include a temperature range of 0-5°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch processes. The starting materials, isobutyronitrile and hydroxylamine hydrochloride, are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions . The product is then purified through distillation or recrystallization to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-hydroxyisobutyrimidoyl chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-hydroxyisobutyric acid.
Reduction: Reduction reactions can convert it into isobutyrimidoyl chloride.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products Formed
Oxidation: N-hydroxyisobutyric acid.
Reduction: Isobutyrimidoyl chloride.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-hydroxyisobutyrimidoyl chloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-hydroxyisobutyrimidoyl chloride involves its reactivity with nucleophiles and electrophiles. It can form covalent bonds with various molecular targets, leading to the formation of new compounds . The pathways involved include nucleophilic substitution and addition reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-hydroxyisobutyric acid: Similar in structure but lacks the chloride group.
Isobutyrimidoyl chloride: Similar but lacks the hydroxyl group.
Hydroxylamine hydrochloride: Used as a starting material in the synthesis of N-hydroxyisobutyrimidoyl chloride.
Uniqueness
This compound is unique due to its combination of hydroxyl and chloride functional groups, which confer distinct reactivity and properties . This makes it a valuable intermediate in organic synthesis and various industrial applications .
Propriétés
Formule moléculaire |
C4H8ClNO |
|---|---|
Poids moléculaire |
121.56 g/mol |
Nom IUPAC |
(1E)-N-hydroxy-2-methylpropanimidoyl chloride |
InChI |
InChI=1S/C4H8ClNO/c1-3(2)4(5)6-7/h3,7H,1-2H3/b6-4+ |
Clé InChI |
JNDGHLLVJGENOC-GQCTYLIASA-N |
SMILES isomérique |
CC(C)/C(=N\O)/Cl |
SMILES canonique |
CC(C)C(=NO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















